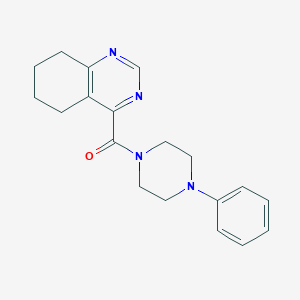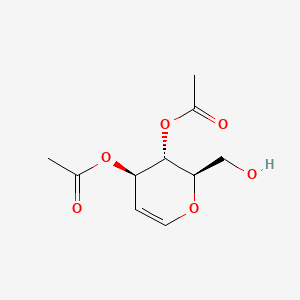![molecular formula C16H17N3OS B2859264 2-((5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol CAS No. 670270-70-9](/img/structure/B2859264.png)
2-((5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of thieno[2,3-d]pyrimidin-4-ylamine, which is a class of compounds known for their various biological activities . The structure suggests that it has a thieno[2,3-d]pyrimidin-4-yl core, which is substituted with a 3,4-dimethylphenyl group and an aminoethanol group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thieno[2,3-d]pyrimidin-4-ylamines can be synthesized through various methods. One such method involves the condensation of certain precursors, followed by cyclization and further functional group modifications .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a thieno[2,3-d]pyrimidin-4-yl core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring. This core is substituted at the 5-position with a 3,4-dimethylphenyl group and at the 2-position with an aminoethanol group .Aplicaciones Científicas De Investigación
Synthesis of Amino Derivatives
- The compound is involved in the synthesis of amino derivatives of triazolopyrimidine, a process which includes heterocyclization and Dimroth rearrangement. This demonstrates its role in the creation of complex heterocyclic structures used in various fields of chemistry and pharmacology (Vas’kevich et al., 2006).
Formation of Polyfunctional Fused Heterocyclic Compounds
- This compound plays a role in reactions that lead to the formation of polyfunctional fused heterocyclic compounds, significant in the development of new materials and drugs (Hassaneen et al., 2003).
Carboxyl-Protecting Group in Peptide Chemistry
- It is used as a carboxyl-protecting group in peptide chemistry, illustrating its utility in the synthesis and stabilization of peptides, which are vital in biochemical research and drug development (Chantreux et al., 1984).
Spectral Characterization and Pharmacological Activity
- The compound is significant in the synthesis and spectral characterization of new bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, which have applications in pharmacological studies due to their diverse biological activities (Rani et al., 2012).
Synthesis of New Heterocyclic Compounds
- It is also used in the synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, a process which has implications in antiproliferative studies and cancer research (Atapour-Mashhad et al., 2017).
Role in Aqueous Proton Relaxation Enhancement
- The compound is involved in the synthesis and characterization of manganese(II) heptaaza macrocyclic complex, indicating its use in magnetic resonance imaging (MRI) contrast agents (Wagnon & Jackels, 1989).
Direcciones Futuras
While specific future directions for this compound were not found, thieno[2,3-d]pyrimidin-4-ylamines are an active area of research due to their diverse biological activities. Future studies could focus on exploring the biological activities of this compound and optimizing its properties for potential therapeutic applications .
Mecanismo De Acción
Target of Action
The primary targets of the compound “2-((5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol” are currently unknown. The compound is structurally related to thieno[2,3-d]pyrimidin-4-yl derivatives
Mode of Action
Based on its structural similarity to other thieno[2,3-d]pyrimidin-4-yl derivatives , it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Propiedades
IUPAC Name |
2-[[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-10-3-4-12(7-11(10)2)13-8-21-16-14(13)15(17-5-6-20)18-9-19-16/h3-4,7-9,20H,5-6H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBNNOWRIVGRDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC3=NC=NC(=C23)NCCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-ethyl 2-((benzofuran-2-carbonyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2859182.png)
![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2859183.png)
![3-((4-bromophenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2859187.png)


![N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2859192.png)

![1-(3-chlorophenyl)-N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2859196.png)
![N-{4-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B2859197.png)
![3-(Propan-2-yl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2859198.png)
![Spiro[2.5]octan-4-one](/img/structure/B2859199.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide](/img/structure/B2859201.png)

